molecular formula C18H16N4O B5069879 N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide

N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide

Cat. No. B5069879
M. Wt: 304.3 g/mol
InChI Key: CAWYVONTAYZINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide, also known as CPI-1205, is a small molecule inhibitor of the histone lysine methyltransferase enzyme EZH2. EZH2 is responsible for the trimethylation of lysine 27 on histone H3, which leads to gene silencing. CPI-1205 has shown potential as an anti-cancer agent, particularly in the treatment of hematological malignancies.

Mechanism of Action

N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide inhibits EZH2 by binding to the enzyme's catalytic pocket, preventing it from catalyzing the trimethylation of lysine 27 on histone H3. This leads to the reactivation of genes that were previously silenced by EZH2-mediated histone modification.
Biochemical and physiological effects:
N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. In addition, N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide has been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide as a research tool is its specificity for EZH2. This allows researchers to investigate the role of EZH2 in cancer biology without affecting other histone lysine methyltransferases. One limitation of N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide is its relatively low potency, which may require higher concentrations to achieve the desired effect.

Future Directions

Future research on N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide could explore its potential as a combination therapy with other anti-cancer agents, as well as its efficacy in other types of cancer beyond hematological malignancies. In addition, further studies could investigate the mechanisms of resistance to N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide and identify biomarkers that could predict response to treatment.

Synthesis Methods

The synthesis of N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide involves several steps, starting with the reaction of 3-(1H-pyrazol-3-yl)benzaldehyde with cyclopropylamine to form N-cyclopropyl-3-(1H-pyrazol-3-yl)benzamide. This intermediate is then reacted with isonicotinoyl chloride to yield N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide.

Scientific Research Applications

N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide has been the subject of several preclinical studies investigating its potential as an anti-cancer agent. In vitro studies have shown that N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide inhibits the growth of cancer cells in a dose-dependent manner, with a greater effect seen in EZH2-mutant cells. In vivo studies have also demonstrated the anti-tumor activity of N-cyclopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]isonicotinamide in xenograft models of hematological malignancies.

properties

IUPAC Name

N-cyclopropyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(21-15-4-5-15)14-6-8-19-17(11-14)13-3-1-2-12(10-13)16-7-9-20-22-16/h1-3,6-11,15H,4-5H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWYVONTAYZINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=NC=C2)C3=CC=CC(=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.